Cas no 921579-47-7 (3-bromo-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

3-Bromo-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a synthetic organic compound featuring a pyridazinone core substituted with a 4-ethoxyphenyl group and an N-ethylbenzamide moiety bearing a bromo substituent. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical research, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. The presence of both bromo and ethoxy functional groups enhances its reactivity for further derivatization, while the pyridazinone scaffold may contribute to its binding affinity in biological systems. The compound's well-defined structure allows for precise modifications, making it a valuable candidate for structure-activity relationship studies in medicinal chemistry.
3-bromo-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide structure
921579-47-7 structure
Product name:3-bromo-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide
CAS No:921579-47-7
MF:C21H20BrN3O3
Molecular Weight:442.305804252625
CID:6048175
PubChem ID:41241203

3-bromo-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide 化学的及び物理的性質

名前と識別子

    • 3-bromo-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide
    • 3-bromo-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
    • AKOS024630124
    • 921579-47-7
    • 3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
    • 3-bromo-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
    • F2236-0469
    • インチ: 1S/C21H20BrN3O3/c1-2-28-18-8-6-15(7-9-18)19-10-11-20(26)25(24-19)13-12-23-21(27)16-4-3-5-17(22)14-16/h3-11,14H,2,12-13H2,1H3,(H,23,27)
    • InChIKey: NRGZGSCPNFNZOM-UHFFFAOYSA-N
    • SMILES: C(NCCN1N=C(C2=CC=C(OCC)C=C2)C=CC1=O)(=O)C1=CC=CC(Br)=C1

計算された属性

  • 精确分子量: 441.06880g/mol
  • 同位素质量: 441.06880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 614
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 71Ų

3-bromo-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2236-0469-20μmol
3-bromo-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
921579-47-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2236-0469-3mg
3-bromo-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
921579-47-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2236-0469-1mg
3-bromo-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
921579-47-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2236-0469-2μmol
3-bromo-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
921579-47-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2236-0469-100mg
3-bromo-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
921579-47-7 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2236-0469-10mg
3-bromo-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
921579-47-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2236-0469-20mg
3-bromo-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
921579-47-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2236-0469-5mg
3-bromo-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
921579-47-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2236-0469-5μmol
3-bromo-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
921579-47-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2236-0469-15mg
3-bromo-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
921579-47-7 90%+
15mg
$89.0 2023-05-16

3-bromo-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide 関連文献

3-bromo-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamideに関する追加情報

Chemical Profile of 3-bromo-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide (CAS No. 921579-47-7)

3-bromo-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide (CAS No. 921579-47-7) is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the benzamide class, which is well-documented for its pharmacological relevance in various therapeutic applications. The presence of a bromine substituent and a pyridazine core enhances its molecular complexity, making it an intriguing candidate for further investigation.

The chemical structure of 3-bromo-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide consists of multiple functional groups that contribute to its reactivity and interaction with biological targets. The benzamide moiety is a well-known pharmacophore that exhibits binding affinity to numerous enzymes and receptors. Specifically, the amide bond in benzamides often plays a crucial role in modulating biological pathways by acting as an intermediate in drug-receptor interactions.

One of the most notable features of this compound is the pyridazine ring, which is embedded within the molecular framework. Pyridazines are heterocyclic compounds that have been extensively studied for their potential applications in drug development. The 1,6-dihydropyridazine scaffold, in particular, has shown promise in inhibiting various enzymes and receptors associated with inflammatory and metabolic disorders. The bromine substituent at the 3-position of the benzamide ring further enhances the compound's potential as a bioactive molecule by introducing electrophilic centers that can participate in nucleophilic substitution reactions, facilitating further derivatization and functionalization.

The 4-ethoxyphenyl group attached to the pyridazine ring adds another layer of complexity to the molecule. Ethoxyphenyl derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The combination of these structural elements suggests that 3-bromo-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide may possess multiple pharmacological effects, making it a valuable candidate for therapeutic intervention.

In recent years, there has been growing interest in developing novel compounds that can modulate inflammatory pathways through targeted inhibition of specific enzymes and receptors. The benzamide class of compounds has been extensively explored for their anti-inflammatory properties, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease. The structural features of 3-bromo-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide, including the benzamide moiety and the pyridazine core, position it as a potential lead compound for further development.

Moreover, the presence of a bromine substituent suggests that this compound may be amenable to further chemical modifications through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions would allow for the introduction of additional functional groups at strategic positions within the molecule, enhancing its binding affinity and selectivity towards specific biological targets. Such modifications could lead to the development of more potent and selective therapeutic agents.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery due to their ability to interact with biological targets in unique ways. Pyridazine derivatives have been shown to exhibit inhibitory activity against various enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural motif present in 3-bromo-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yethyl}benzamide aligns well with these findings, suggesting potential therapeutic benefits in conditions associated with excessive inflammation.

The 4-ethoxyphenyl group also contributes to the compound's potential bioactivity by providing a hydrophobic surface that can interact with lipid rafts and membrane-bound receptors. This feature is particularly relevant for drugs designed to modulate signaling pathways involving G protein-coupled receptors (GPCRs). By targeting these receptors, 3-bromo-N-{2-(4-hydroxyphenyl)-6-methylpyrimidinone derivatives have shown promise in treating various diseases, including neurological disorders and cardiovascular diseases.

In conclusion,3-bromo-N-{2-(4-hydroxyphenyl)-6-methylpyrimidinone derivatives are highly versatile molecules with significant potential for further development into therapeutic agents. Their unique structural features, including the benzamide moiety,pyridazine core, bromine substituent,and 4-hydroxyphenyl group,make them attractive candidates for modulating inflammatory pathways and interacting with membrane-bound receptors. Further research is warranted to explore their full pharmacological profile and develop novel derivatives with enhanced efficacy and selectivity.

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD